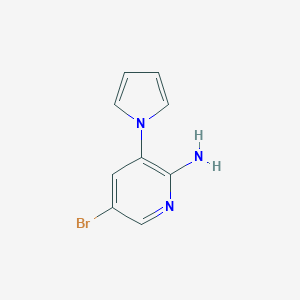

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine, also known as 5-BPP, is a heterocyclic compound that has been the subject of extensive research in recent years. It has been found to have a variety of biological and chemical properties, including a high affinity for certain receptors, an ability to act as an antioxidant, and a potential to act as a therapeutic agent in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring, closely related to the compound of interest, is extensively utilized in medicinal chemistry due to its diverse biological activities. Its saturated scaffold is favored for efficiently exploring the pharmacophore space, contributing to stereochemistry, and enhancing three-dimensional coverage of molecules. This has led to the development of a range of bioactive molecules characterized by the pyrrolidine ring, with significant implications for drug design and discovery. The stereogenicity of the pyrrolidine carbons is crucial, as different stereoisomers can bind enantioselectively to proteins, leading to varied biological profiles of drug candidates (Li Petri et al., 2021).

Advances in C-N Bond Forming Cross-Coupling Reactions

Recent developments have highlighted the effectiveness of recyclable copper catalyst systems for C-N bond-forming reactions involving amines, including pyrrole derivatives like our compound of interest. These advances offer potential commercial exploitation opportunities, significantly impacting the synthesis of complex organic compounds. This method's optimization is critical for enhancing reactivity and recycling of heterogeneous catalysts, providing valuable insights for newcomers in the field (Kantam et al., 2013).

Heterocyclic Chemistry and Drug Applications

The chemistry and properties of heterocyclic compounds, including those related to 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine, have been extensively reviewed. These compounds are pivotal in various branches of chemistry, offering insights into the synthesis, properties, and biological activities of organic compounds and their complexes. This includes their spectroscopic properties, structures, magnetic properties, and electrochemical activity, underlining their potential in drug discovery and other applications (Boča et al., 2011).

Hybrid Catalysts in Medicinal Chemistry

The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which share structural similarities with the compound , has been a subject of significant interest. These catalysts, ranging from organocatalysts to nanocatalysts, have facilitated the development of novel medicinal and pharmaceutical compounds, demonstrating the critical role of catalysis in modern drug synthesis (Parmar et al., 2023).

Safety and Hazards

Eigenschaften

IUPAC Name |

5-bromo-3-pyrrol-1-ylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h1-6H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKNBUSVKFPHEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(N=CC(=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435356 |

Source

|

| Record name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155630-03-8 |

Source

|

| Record name | 5-bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.